molecular formula C7H13N3 B1290391 5-Isobutyl-1H-pyrazol-3-amine CAS No. 1000896-88-7

5-Isobutyl-1H-pyrazol-3-amine

Cat. No.: B1290391
CAS No.: 1000896-88-7
M. Wt: 139.2 g/mol
InChI Key: QDBRDMCFYCUCPL-UHFFFAOYSA-N
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Description

5-Isobutyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C7H13N3. It belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of an isobutyl group attached to the pyrazole ring, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of isobutyl hydrazine with 1,3-diketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and catalysts to enhance yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, substituted pyrazoles, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Isobutyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Isobutyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isobutyl-1H-pyrazol-3-amine is unique due to the presence of the isobutyl group, which influences its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to distinct pharmacological properties .

Properties

IUPAC Name

5-(2-methylpropyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5(2)3-6-4-7(8)10-9-6/h4-5H,3H2,1-2H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBRDMCFYCUCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000896-88-7
Record name 3-(2-methylpropyl)-1H-pyrazol-5-amine
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